An In-depth Technical Guide to m-PEG13-acid: Properties, Specifications, and Applications in Bioconjugation
An In-depth Technical Guide to m-PEG13-acid: Properties, Specifications, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, specifications, and common applications of m-PEG13-acid (methoxy(polyethylene glycol) acetic acid with 13 ethylene glycol units). It is intended to serve as a valuable resource for researchers and professionals involved in drug development, bioconjugation, and materials science, offering detailed information to support experimental design and execution.
Core Chemical Properties and Specifications
m-PEG13-acid is a monodisperse polyethylene glycol (PEG) derivative that features a terminal methoxy group and a terminal carboxylic acid group. The defined length of the 13-unit PEG chain provides a precise spacer arm, which is highly advantageous in applications requiring controlled and well-defined molecular architectures, such as in the development of antibody-drug conjugates (ADCs) and other targeted therapies. The hydrophilic nature of the PEG chain enhances the solubility and biocompatibility of the conjugated molecules.[1]
The terminal carboxylic acid can be readily activated to react with primary amine groups, such as those found on the side chains of lysine residues in proteins, to form stable amide bonds.[2][3][4] This reaction is a cornerstone of PEGylation, a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.
Table 1: Chemical Properties and Specifications of m-PEG13-acid
| Property | Value | References |
| Chemical Name | 2,5,8,11,14,17,20,23,26,29,32,35,38-tridecaoxahentetracontan-41-oic acid | |
| Synonyms | m-PEG13-COOH, mPEG12-propionic acid | |
| Molecular Formula | C28H56O15 | |
| Molecular Weight | 632.74 g/mol | |
| CAS Number | 1239588-11-4, 2170098-33-4 | |
| Purity | >95% | |
| Physical Form | Colorless oil to white solid | |
| Solubility | Soluble in DCM, THF, DMF, and DMSO | |
| Storage | 0-10 °C |
Experimental Protocol: Protein Conjugation via EDC/NHS Chemistry
The following protocol outlines a general procedure for the conjugation of m-PEG13-acid to a protein containing primary amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This two-step process first activates the carboxylic acid of the PEG linker to form a more stable, amine-reactive NHS ester, which then efficiently reacts with the protein.
Materials:
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m-PEG13-acid
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Protein of interest (in an amine-free buffer, e.g., PBS)
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS (N-hydroxysuccinimide) or Sulfo-NHS
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
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Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
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Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Purification system (e.g., size-exclusion chromatography or dialysis cassettes)
Procedure:
Step 1: Preparation of Reagents
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Allow all reagents to equilibrate to room temperature before use to prevent moisture condensation.
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Prepare a stock solution of m-PEG13-acid in anhydrous DMF or DMSO (e.g., 100 mg/mL).
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Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
Step 2: Activation of m-PEG13-acid
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In a reaction tube, dissolve the desired amount of m-PEG13-acid in Activation Buffer.
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Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the m-PEG13-acid solution.
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Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
Step 3: Conjugation to the Protein
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Adjust the pH of the activated m-PEG13-acid solution to 7.2-7.5 by adding Conjugation Buffer.
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Immediately add the protein solution to the activated m-PEG13-acid. The molar ratio of the PEG linker to the protein should be optimized for the specific application but can start at a 5- to 20-fold molar excess.
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Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 4: Quenching the Reaction
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Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
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Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
Step 5: Purification of the Conjugate
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Remove unreacted PEG linker and byproducts by purifying the reaction mixture.
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Size-exclusion chromatography (SEC) or dialysis are common methods for purification. The choice of method will depend on the properties of the protein and the conjugate.
Step 6: Characterization
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Characterize the purified PEG-protein conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC to determine the degree of PEGylation and purity of the conjugate.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes in the bioconjugation of m-PEG13-acid to a protein.
Caption: A flowchart of the m-PEG13-acid bioconjugation workflow.
Caption: The chemical pathway for EDC/NHS mediated PEGylation.
